4-Bromo-3-(trifluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a cornerstone of contemporary organic synthesis and medicinal chemistry. rsc.orgnih.gov Its unique electronic structure and ability to participate in a wide range of chemical transformations make it a "privileged scaffold," meaning it is frequently found in biologically active compounds. rsc.orgresearchgate.net

Pyridine derivatives are integral to the pharmaceutical and agrochemical industries. nih.govtandfonline.com In pharmaceuticals, the pyridine motif is present in over 7,000 existing drug molecules and is found in approximately 14% of N-heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA). nih.govtandfonline.com These compounds exhibit a vast array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.govtandfonline.com The nitrogen atom in the pyridine ring can improve water solubility and form crucial hydrogen bonds with biological targets, enhancing pharmacological activity. nih.gov

In the agrochemical sector, pyridine-based compounds are vital components of fungicides, herbicides, and insecticides. researchgate.net Their presence in 18% of top-selling agrochemicals underscores their importance in crop protection and food production. researchgate.net The versatility of the pyridine scaffold allows for the development of new agrochemicals through methods like Intermediate Derivatization, where existing pyridine-based intermediates are modified to create novel and effective products. researchgate.net

The introduction of a trifluoromethyl (-CF3) group into a molecule is a widely used strategy in drug design to enhance its properties. bohrium.comscilit.com The -CF3 group is highly electronegative and lipophilic, significantly influencing a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.commdpi.com

The carbon-fluorine bond is exceptionally strong, which contributes to the high metabolic stability of trifluoromethylated compounds. mdpi.com This increased stability often leads to improved pharmacokinetic profiles. mdpi.com Furthermore, the lipophilicity conferred by the -CF3 group can facilitate the molecule's ability to cross cell membranes, which is crucial for reaching its intended target within the body. mdpi.com The steric and electronic effects of the trifluoromethyl group can also lead to more selective and potent interactions with enzymes and receptors. bohrium.commdpi.com

Overview of 4-Bromo-3-(trifluoromethyl)pyridine within the Context of Fluorinated Heterocycles

This compound emerges as a significant compound within the family of fluorinated heterocycles. It serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules with desired chemical and biological properties. chemicalbook.combldpharm.com

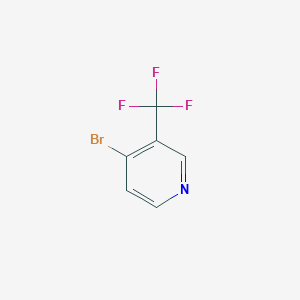

This compound is a disubstituted pyridine. Its structure consists of a pyridine ring where a bromine atom is attached at the 4th position and a trifluoromethyl group is at the 3rd position.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C6H3BrF3N |

| Molar Mass | 225.99 g/mol |

| CAS Number | 1060801-89-9 |

| Predicted pKa | 1.93±0.10 |

| Predicted Boiling Point | 190.8±35.0 °C |

| Predicted Density | 1.707±0.06 g/cm³ |

Data sourced from chembk.com

The primary application of this compound lies in its role as a reactant in the synthesis of novel compounds with potential therapeutic value. chemicalbook.com Its specific arrangement of a bromine atom and a trifluoromethyl group on the pyridine ring allows for a variety of chemical modifications, making it a versatile intermediate.

Research has shown its utility in the preparation of:

GPR40 modulators : These are compounds investigated for the treatment of metabolic diseases like diabetes. chemicalbook.com

Bub1 kinase inhibitors : These molecules are being studied for their role in controlling chromosomal stability and cellular senescence, which have implications for cancer therapy. chemicalbook.com

The presence of both a bromo group, which can participate in cross-coupling reactions, and a trifluoromethyl group, which enhances pharmacological properties, makes this compound a valuable tool for medicinal chemists in the discovery of new drug candidates.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVNVSDFDCYSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634103 | |

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-89-9 | |

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Investigations

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and purity assessment of 4-Bromo-3-(trifluoromethyl)pyridine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure, functional groups, electronic transitions, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of a related compound, 5-bromo-2-(trifluoromethyl)pyridine (B1273635), in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the pyridine (B92270) ring protons. Specifically, it exhibits a doublet at δ 8.82 ppm (J = 1.7 Hz), a doublet of doublets at δ 8.05 ppm (J = 8.3, 1.7 Hz), and a doublet at δ 7.61 ppm (J = 8.3 Hz), corresponding to the protons at different positions on the pyridine ring. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 5-bromo-2-(trifluoromethyl)pyridine in CDCl₃, the signals are observed at δ 151.4 (s), 146.7 (q, J = 35.7 Hz), 140.1 (s), 124.0 (q, J = 1.2 Hz), 121.7 (q, J = 2.7 Hz), and 121.3 (q, J = 275.1 Hz). rsc.org The quartet splitting pattern is a characteristic feature arising from the coupling between the carbon and the three fluorine atoms of the trifluoromethyl group. researchgate.net

¹⁹F NMR spectroscopy is highly sensitive to the electronic environment of the fluorine atoms. wikipedia.org In the case of 5-bromo-2-(trifluoromethyl)pyridine, the ¹⁹F NMR spectrum in CDCl₃ displays a singlet at δ -67.9 ppm, which is characteristic of the trifluoromethyl group attached to the pyridine ring. rsc.org The chemical shift in ¹⁹F NMR is a key indicator of the electronic effects of the substituents on the aromatic ring. thermofisher.com

Table 1: NMR Spectroscopic Data for a Related Compound, 5-Bromo-2-(trifluoromethyl)pyridine

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H | 8.82 (d, J = 1.7 Hz), 8.05 (dd, J = 8.3, 1.7 Hz), 7.61 (d, J = 8.3 Hz) | CDCl₃ |

| ¹³C | 151.4 (s), 146.7 (q, J = 35.7 Hz), 140.1 (s), 124.0 (q, J = 1.2 Hz), 121.7 (q, J = 2.7 Hz), 121.3 (q, J = 275.1 Hz) | CDCl₃ |

| ¹⁹F | -67.9 (s) | CDCl₃ |

Data sourced from a supporting information document from The Royal Society of Chemistry. rsc.org

NMR spectroscopy is not only used for structural characterization but also serves as a powerful tool for real-time monitoring of chemical reactions. researchgate.netbruker.com For instance, ¹⁹F NMR can be employed to monitor the progress of reactions involving this compound, allowing for the determination of reaction kinetics and the identification of intermediates and byproducts. This is particularly useful in process chemistry for optimizing reaction conditions to improve yield and selectivity. researchgate.net The quantitative nature of NMR allows for the precise determination of the conversion of reactants and the formation of products over time. bruker.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions. researchgate.net The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the pyridine ring. rsc.org For this compound, the bromine atom and the trifluoromethyl group, being electron-withdrawing, are expected to cause a shift in the absorption maxima compared to unsubstituted pyridine. These shifts can provide insights into the electronic structure of the molecule. sharif.edu

Mass Spectrometry (MS) (e.g., GC-MS, HRMS, LCMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In Gas Chromatography-Mass Spectrometry (GC-MS) of a related isomer, 5-bromo-2-(trifluoromethyl)pyridine, the molecular ion peak (M⁺) was observed at m/z 226. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. For example, the HRMS (EI) data for a related trifluoromethyl-substituted compound was used to confirm its elemental composition. rsc.org Liquid Chromatography-Mass Spectrometry (LCMS) is another valuable tool, especially for analyzing reaction mixtures and identifying products and impurities. bldpharm.com

X-ray Crystallography for Molecular Geometry Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, scientists can deduce the electron density map of the molecule and, from that, determine the exact coordinates of each atom.

This analysis yields critical data about the molecule's geometry, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Bond Lengths: The precise distances between the centers of bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The angles between planes defined by sets of atoms, which describe the molecule's conformation.

A thorough search of published scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, experimental data on its crystal structure, including unit cell parameters and precise bond lengths and angles, are not available in the public domain at this time.

Quantum Chemical Calculations and Computational Chemistry

In the absence of experimental crystal data, or to complement it, quantum chemical calculations serve as a powerful tool for investigating molecular properties. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed theoretical examination of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations are based on the principle that the total energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.

A fundamental application of DFT is geometry optimization. This process computationally determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov The optimization algorithm adjusts the positions of the atoms until a minimum on the potential energy surface is found, which is confirmed when frequency calculations yield no imaginary frequencies. nih.gov The result is a set of optimized geometric parameters (bond lengths, bond angles, and dihedral angles).

For this compound, a DFT geometry optimization would provide theoretical values for all its internal coordinates. This analysis would reveal the planarity of the pyridine ring and the orientation of the bromo and trifluoromethyl substituents relative to the ring. While specific DFT studies detailing the optimized geometry of this compound are not found in the surveyed literature, such calculations would typically be performed using a functional like B3LYP paired with a basis set such as 6-311++G(d,p). mdpi.comscispace.com The resulting data could then be used for further computational analysis.

DFT calculations are also employed to predict various spectroscopic properties.

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the optimized geometry. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov A comparison between calculated and experimental spectra, often using a scaling factor for the theoretical values, is a standard method for validating the accuracy of the computational model. mpg.de

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These predictions are valuable for understanding the electronic structure and chromophoric properties of a molecule. chemrxiv.org

Specific, published TD-DFT or vibrational frequency calculations for this compound were not located in the searched scientific literature.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. conicet.gov.ar The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. A higher HOMO energy suggests a greater ability to donate electrons. mdpi.com

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small gap suggests the molecule is more reactive. nih.gov Analysis of the spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

While FMO analysis is a standard part of computational studies, a specific investigation detailing the HOMO-LUMO energies, gap, and orbital plots for this compound is not available in the reviewed literature.

Table 1: Conceptual Frontier Molecular Orbital Parameters (Note: The following table is illustrative of the parameters that would be obtained from a DFT calculation and does not represent actual data for this compound, as such data was not found in the searched literature.)

| Parameter | Description |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO). |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net MEP maps use a color scale to indicate different potential values:

Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms (like nitrogen or oxygen). researchgate.net

Blue: Regions of positive potential, which are electron-deficient. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential.

The MEP map provides valuable insights into a molecule's reactivity, intermolecular interactions, and hydrogen bonding sites. uni-muenchen.deproteopedia.org For this compound, an MEP map would likely show a negative potential region around the pyridine nitrogen atom, making it a primary site for electrophilic attack or protonation. Positive potential regions would be expected around the hydrogen atoms on the aromatic ring. A specific, published MEP analysis for this compound could not be located.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, "chemist's-eye" view of the electron density, charge distribution, and the stabilizing effects of electron delocalization within a molecule.

For pyridine derivatives, NBO analysis elucidates the effects of substituents on the aromatic ring. While specific NBO studies on this compound are not prominently available in the literature, analysis of structurally related compounds allows for an understanding of the expected interactions. The potent electron-withdrawing nature of both the bromine atom and the trifluoromethyl (CF₃) group significantly influences the electronic landscape of the pyridine ring.

NBO analysis quantifies hyperconjugative interactions, which are stabilizing effects due to electron delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. Key interactions in this molecule would include:

π → π* interactions: Delocalization of π-electrons within the aromatic system, which is fundamental to its aromaticity.

n → π* interactions: Delocalization of lone pair electrons (n) from the nitrogen atom into the antibonding π* orbitals of the ring.

σ → σ* interactions: Delocalization of electrons from C-H, C-C, and C-N sigma bonds into neighboring antibonding sigma orbitals.

The energy associated with these interactions (E²), calculated via second-order perturbation theory, indicates the strength of the delocalization. For this compound, the strong inductive effects of the Br and CF₃ substituents would lead to a significant polarization of the electron density, which NBO analysis can precisely map.

Thermodynamic Property Calculations (e.g., Gibbs Free Energy)

Computational methods are frequently used to predict the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed using statistical mechanics based on vibrational frequencies computed from DFT. These properties are crucial for understanding the stability of a molecule and predicting the feasibility and spontaneity of chemical reactions.

The relationship between these properties is given by the equation: ΔG = ΔH - TΔS where T is the temperature.

While a detailed thermodynamic analysis for this compound is not published, calculations for similar small organic molecules are standard. The results typically include the zero-point vibrational energy (ZPVE), thermal energy corrections, and the resulting thermodynamic functions at a standard temperature (e.g., 298.15 K).

Table 1: Illustrative Calculated Thermodynamic Properties for a Substituted Pyridine Derivative (Note: This data is representative and not specific to this compound)

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy (ZPVE) | 75.12 | kcal/mol |

| Enthalpy (H) | 85.45 | kcal/mol |

| Gibbs Free Energy (G) | 45.89 | kcal/mol |

These calculated values are instrumental in predicting reaction equilibria and kinetics, providing a theoretical foundation for synthetic planning.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of computational chemistry for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

The analysis involves calculating the transitions between molecular orbitals, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the key transitions would likely be π → π* and n → π* in nature. The solvent environment can significantly impact these transitions, causing a shift in the absorption maxima (solvatochromism), an effect that can be modeled computationally.

A TD-DFT study on related chromene derivatives highlighted how different solvents could induce a blue shift in the absorption spectrum. A similar investigation for this compound would reveal its photophysical properties, which are essential for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein or enzyme.

While specific docking studies featuring this compound as the final ligand are not widely published, its use as a key reactant for synthesizing potent biological inhibitors is documented. This indicates that the this compound scaffold is a crucial component for achieving desired biological activity.

Binding Affinities and Hydrogen-Bonding Patterns

Binding affinity, often expressed as a binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energies suggest a more stable complex. Hydrogen bonds are among the most critical non-covalent interactions that determine binding specificity.

In a typical docking study, the pyridine nitrogen of a derivative of this compound could act as a hydrogen bond acceptor, interacting with donor residues (e.g., the backbone N-H of an amino acid) in an enzyme's active site. The trifluoromethyl group, while not a classical hydrogen bond donor or acceptor, can participate in other favorable interactions, such as dipole-dipole or hydrophobic interactions, that contribute to binding affinity.

Exploration of Potential Biological Activities

The utility of this compound as a synthetic intermediate points toward the biological activities of its derivatives. It is a reactant used in the synthesis of Bub1 kinase inhibitors, which are investigated for their role in controlling chromosomal stability and their potential as anticancer agents. It is also used to prepare modulators of GPR40, a receptor implicated in metabolic diseases like diabetes.

Molecular docking studies on these final inhibitor molecules would explore how the core structure, derived from this compound, orients within the kinase or receptor binding pocket to exert its inhibitory effect. For instance, docking into a kinase active site would likely show the pyridine core positioned in the hinge region, a common binding motif for kinase inhibitors.

Solvent Effects in Computational Models (e.g., IEF-PCM)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects implicitly by treating the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used approach for this purpose.

The Integral Equation Formalism variant of PCM (IEF-PCM) is a robust and popular method for calculating solute-solvent interactions. It creates a molecule-shaped cavity within the solvent continuum and calculates the reaction field generated by the polarized solvent, allowing for a more accurate prediction of molecular properties in solution. This method is essential for accurately modeling reaction energetics, electronic spectra, and other properties that are sensitive to the polarity of the surrounding medium. For instance, applying the IEF-PCM model is crucial when calculating the electronic absorption spectra with TD-DFT to simulate experimental conditions in a specific solvent.

Non-linear Optical (NLO) Properties Theoretical Evaluation

The investigation of the non-linear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in advanced technologies such as optical switching, data storage, and frequency conversion. ijiset.com Theoretical evaluations, primarily employing quantum computational methods like Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO behavior of novel materials. ucf.edujournaleras.com These computational approaches allow for the calculation of key parameters that govern the NLO response, including the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). journaleras.comresearchgate.netphyschemres.org

A molecule's NLO activity is intrinsically linked to its electronic structure. A key indicator of potential NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap often correlates with a larger NLO response, as it facilitates intramolecular charge transfer (ICT), a fundamental process for second-order NLO effects. researchgate.netorientjchem.org

For instance, a theoretical study on the isomeric compound 5-bromo-2-(trifluoromethyl)pyridine using the DFT/B3LYP/6-31++G(d,p) method has reported a dipole moment (μ) of 3.38 D and a first hyperpolarizability (β) of 74.44 x 10⁻³² esu. journaleras.com These values are significantly larger than those of urea, a standard reference material for NLO studies (μ = 1.671 D, β = 0.3728 x 10⁻³⁰ esu). journaleras.com The enhanced hyperpolarizability of the substituted pyridine derivative suggests its potential as a promising NLO material. journaleras.com

The presence of both a bromo group and a trifluoromethyl group on the pyridine ring is expected to significantly influence the NLO properties of this compound. The bromo group, acting as a substituent, has been shown to enhance the molecular first-order hyperpolarizability in various organic conjugated systems. researchgate.net The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the asymmetry of the electron distribution within the molecule, a key factor for a large NLO response. journaleras.comjournaleras.com

The theoretical evaluation of this compound's NLO properties would provide a quantitative basis for these expectations. The calculated values for dipole moment, polarizability, and hyperpolarizability would serve as a crucial first step in assessing its potential for NLO applications.

Table 1: Theoretically Calculated NLO Properties of a Related Isomer and a Reference Compound

| Compound | Method | Dipole Moment (μ) (D) | First Hyperpolarizability (β) (esu) |

| 5-Bromo-2-(trifluoromethyl)pyridine | DFT/B3LYP/6-31++G(d,p) | 3.38 journaleras.com | 74.44 x 10⁻³² journaleras.com |

| Urea | B3LYP | 1.671 journaleras.com | 0.3728 x 10⁻³⁰ journaleras.com |

Applications in Advanced Chemical Research and Development

Medicinal Chemistry and Drug Discovery

The strategic importance of 4-Bromo-3-(trifluoromethyl)pyridine in medicinal chemistry is underscored by its role as a versatile building block and a key intermediate in the synthesis of various therapeutic agents. Its application spans the development of treatments for metabolic diseases, cancer, and infectious diseases, as well as in the modulation of critical biochemical pathways.

Use as a Versatile Building Block for Complex Molecule Synthesis

This compound is a highly valued reactant in organic synthesis, primarily owing to the reactivity of its bromine substituent, which allows for the introduction of diverse functional groups through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a frequently employed strategy. beilstein-journals.orglibretexts.orgnih.govnih.gov This reaction enables the linkage of the pyridine (B92270) core to various aryl or heteroaryl fragments, paving the way for the construction of complex molecular architectures with potential pharmacological activities. beilstein-journals.org The trifluoromethyl group, known for its strong electron-withdrawing nature and lipophilicity, significantly influences the electronic properties and stability of the resulting molecules, which can enhance their biological efficacy and metabolic stability. pipzine-chem.com

The versatility of this compound is further demonstrated by its utility in creating a diverse library of substituted pyridine derivatives. The bromine atom can be readily displaced or involved in various coupling chemistries, providing a gateway to a multitude of novel chemical entities for screening and development in drug discovery programs. pipzine-chem.com

Preparation of GPR40 Modulators for Metabolic Diseases (e.g., Diabetes)

Scientific literature indicates that this compound is a key reactant in the synthesis of GPR40 modulators. chemicalbook.com GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor primarily expressed in pancreatic β-cells and is a significant target for the treatment of type 2 diabetes. nih.govgoogle.com Activation of GPR40 by agonists can stimulate glucose-dependent insulin (B600854) secretion, offering a promising therapeutic strategy for managing blood sugar levels. nih.gov

The synthesis of these modulators often involves the use of substituted pyridines to construct the core structures necessary for potent and selective activity at the GPR40 receptor. nih.govgoogle.com While specific synthetic schemes starting directly from this compound are proprietary and detailed in patent literature, its role as a precursor is established. chemicalbook.com The resulting pyridine-containing GPR40 modulators have shown the potential to offer enhanced glycemic control. nih.gov

Synthesis of Bub1 Kinase Inhibitors for Chromosomal Stability and Senescence Control

This compound is also utilized as a reagent in the synthesis of Bub1 kinase inhibitors. chemicalbook.com Budding uninhibited by benzimidazoles 1 (Bub1) is a serine/threonine kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial mechanism that ensures proper chromosome segregation during cell division. nih.govresearchgate.net Dysregulation of Bub1 has been implicated in aneuploidy and cancer. Therefore, inhibitors of Bub1 kinase are being investigated as potential anticancer agents. nih.gov

The development of potent and selective Bub1 inhibitors often involves the construction of complex heterocyclic scaffolds. Substituted pyridines are integral components in the design of these inhibitors. nih.govresearchgate.net The synthesis of such inhibitors, including compounds like BAY-320, involves multi-step sequences where pyridine-based building blocks are essential. nih.govresearchgate.net The use of this compound provides a valuable starting point for introducing the necessary chemical diversity and structural motifs required for effective Bub1 kinase inhibition. chemicalbook.com

Exploration of Anticancer Potential in Pyridine Derivatives

Pyridine derivatives are a well-established class of compounds with significant potential in cancer therapy. bohrium.comnih.govrsc.org The incorporation of a trifluoromethyl group into these derivatives can enhance their anticancer activity. bohrium.comnih.govrsc.org Research has shown that trifluoromethyl-containing pyrimidine (B1678525) derivatives exhibit antiproliferative activities against various human tumor cell lines, including PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). bohrium.com

Specifically, brominated quinolines and other halogenated heterocyclic compounds have demonstrated potent anticancer effects. nih.gov The presence of a bromine atom, as in this compound, allows for the synthesis of a diverse range of derivatives that can be evaluated for their cytotoxic and antiproliferative properties. The combination of the bromine atom for synthetic diversification and the trifluoromethyl group for enhanced biological activity makes this compound a promising starting point for the development of new anticancer agents. pipzine-chem.comnih.gov

Design of Compounds Modulating Biochemical Pathways

The unique electronic properties conferred by the trifluoromethyl group make this compound an important building block in the design of molecules that can modulate specific biochemical pathways. pipzine-chem.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity and selectivity of a molecule for its biological target. pipzine-chem.com

Influence of Trifluoromethyl Group on Pharmacological Properties and Membrane Penetration

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, and its presence in the this compound scaffold is a key determinant of its utility in drug design. The -CF3 group is strongly electron-withdrawing and is known to significantly enhance the lipophilicity of a molecule. nih.govnih.gov This increased lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system. nih.govnih.gov

Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. nih.govmdpi.com This metabolic stability can lead to an improved pharmacokinetic profile for drug candidates, increasing their bioavailability and half-life. The introduction of the -CF3 group can also profoundly influence a molecule's binding affinity and selectivity for its biological target by altering its electronic and conformational properties. nih.govmdpi.com For instance, in the development of RORγt inverse agonists for autoimmune disorders, the interaction of a trifluoromethyl group with specific amino acid residues was found to be crucial for potent binding. ingentaconnect.combenthamdirect.com

Table 1: Physicochemical Impact of the Trifluoromethyl Group in Drug Design

| Property | Influence of Trifluoromethyl (-CF3) Group | Reference |

|---|---|---|

| Lipophilicity | Increases, enhancing membrane permeability. | nih.govnih.gov |

| Metabolic Stability | High, due to the strength of the C-F bond, leading to improved pharmacokinetics. | nih.govmdpi.com |

| Binding Affinity | Can enhance interactions with biological targets through electronic and steric effects. | nih.govingentaconnect.combenthamdirect.com |

| Bioavailability | Often improved due to enhanced permeability and metabolic resistance. | nih.gov |

Agrochemical and Material Sciences

In sectors beyond pharmaceuticals, this compound holds considerable value, particularly in the creation of new agrochemicals and advanced materials.

The development of novel agrochemicals is crucial for global crop protection, and fluorinated compounds play a prominent role. researchoutreach.org Trifluoromethylpyridine (TFMP) derivatives are key structural motifs in many modern pesticides and herbicides. nih.govjst.go.jp this compound serves as an essential building block in this domain. bldpharm.com Its structure allows for its incorporation into larger, more complex molecules, imparting the beneficial properties of the trifluoromethyl group to the final active ingredient. nih.gov While relatively few commercialized agrochemicals currently feature a 4-trifluoromethyl-substituted pyridine moiety, the development of synthetic routes using such building blocks is an active area of research. nih.govjst.go.jp For example, the herbicide pyroxsulam (B39247) incorporates a pyridine structure to achieve high herbicidal activity while maintaining selectivity and reducing crop injury. researchoutreach.org

The trifluoromethyl group is a type of perfluoroalkyl group, and its inclusion in agrochemicals is a widely used strategy to enhance efficacy. nih.gov Using this compound in a synthesis is a direct method for introducing this critical functional group. The presence of the -CF3 group can increase the metabolic stability of a pesticide in the target organism and the environment, potentially leading to longer-lasting activity. nih.gov It also influences the compound's lipophilicity, which can facilitate penetration through the waxy cuticles of plants or the exoskeletons of insects. nih.gov The unique electronic properties of the perfluoroalkyl group can also lead to stronger binding to target enzymes or proteins, enhancing the potency of the agrochemical. nih.govpfasfree.org.uk

Catalyst Design and Ligand Development

The field of catalysis relies on the design of specialized ligands to control the activity and selectivity of metal catalysts. Pyridine-based structures are frequently employed as ligands due to the coordinating ability of the nitrogen atom. This compound is a precursor for creating such specialized ligands. nih.gov The electron-poor nature of the trifluoromethyl-substituted pyridine ring can significantly modulate the electronic properties of a metal center, influencing the catalyst's reactivity. nih.govnih.gov

The bromine atom provides a reactive handle for elaboration. For example, it can be converted into other functional groups or used to attach the pyridine unit to a larger support structure, such as a polymer, to create heterogeneous catalysts. nih.gov This was demonstrated in a study where a trifluoromethyl-substituted pyridine-oxazoline ligand was immobilized on a solid support, resulting in a stable and reusable catalyst for asymmetric synthesis. nih.gov The development of catalysts based on such ligands is crucial for efficient and selective chemical transformations. nih.gov

Further Derivatization for Novel Compound Libraries

Chemical libraries containing a wide diversity of structures are essential for high-throughput screening in drug and agrochemical discovery. This compound is an excellent starting scaffold for generating such libraries. The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions.

This reactivity allows for the systematic and rapid introduction of a wide range of substituents at the 4-position of the pyridine ring, creating a library of novel derivatives. Each new compound in the library possesses the core trifluoromethylpyridine structure but differs in the group attached at the former bromine site, allowing for a broad exploration of chemical space.

Table 2: Common Cross-Coupling Reactions for Derivatization

| Reaction Name | Reactant Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Boronic acids/esters | C-C |

| Stille Coupling | Organostannanes | C-C |

| Heck Coupling | Alkenes | C-C |

| Sonogashira Coupling | Terminal alkynes | C-C |

| Buchwald-Hartwig Amination | Amines | C-N |

| Cyanation | Cyanide source | C-CN |

Structure-Activity Relationship (SAR) Studies of Derivatives

Once a library of compounds is synthesized from this compound, the next step is to evaluate their biological activity and establish a Structure-Activity Relationship (SAR). SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its function. nih.govresearchgate.net

By comparing the biological activities of the different derivatives, researchers can deduce which types of substituents at the 4-position enhance or diminish activity. nih.govresearchgate.net For example, an SAR study might reveal that bulky, hydrophobic groups at this position increase potency, while small, polar groups decrease it. The strong electron-withdrawing nature of the trifluoromethyl group at the 3-position is a constant feature in these studies, providing a consistent electronic influence across the series of analogs. nih.gov This systematic approach allows for the rational design of more potent and selective compounds, guiding the optimization of lead candidates in both pharmaceutical and agrochemical development. ingentaconnect.combenthamdirect.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-3-(trifluoromethyl)pyridine derivatives in medicinal chemistry?

- Methodological Answer : The compound is frequently used as a starting material in cross-coupling reactions, such as Suzuki-Miyaura couplings. For example, and describe its use in synthesizing imidazo[1,2-a]pyridine and furo[3,2-c]pyridine derivatives. Typical steps involve:

Coupling with chlorinated heterocycles (e.g., 4-chlorofuro[3,2-c]pyridine) under palladium catalysis.

Borylation to generate intermediates for further functionalization.

- Key Conditions : Reactions often employ Pd(dppf)Cl₂ as a catalyst, potassium carbonate as a base, and DMF as a solvent at 80–100°C. Yields range from 42% to 97% depending on steric and electronic factors .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization relies on:

- ¹H NMR : Distinct aromatic proton signals (e.g., δ 7.60–8.14 ppm for imidazo derivatives) and coupling constants (J = 2.7–9.1 Hz) to confirm regiochemistry .

- HRMS/ESI-MS : To verify molecular ion peaks (e.g., [M + H]⁺ at m/z 412.0738 in ).

- HPLC : Purity assessment (typically >95%) with retention times (e.g., tR = 4.057–4.514 min) .

Q. What are the typical applications of this compound in drug discovery?

- Methodological Answer : It serves as a key intermediate for dopamine receptor ligands. For instance, highlights its role in synthesizing non-catechol dopamine agonists with functional selectivity. The trifluoromethyl group enhances metabolic stability and binding affinity, while the bromine enables late-stage diversification via cross-coupling .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for this compound derivatives?

- Methodological Answer : Yield variability (e.g., 42% vs. 97% in and ) arises from:

- Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient systems.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature control : Higher temperatures (100–120°C) accelerate coupling but may degrade sensitive substituents.

- Purification strategies : Use of silica gel chromatography or recrystallization to isolate products .

Q. What mechanistic insights explain the reactivity of the bromine and trifluoromethyl groups in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Electron-withdrawing effects : The -CF₃ group deactivates the pyridine ring, directing nucleophiles to the para position relative to bromine.

- Leaving group ability : Bromine’s moderate electronegativity facilitates substitution under mild conditions compared to chlorine.

- DFT studies (): Predict activation barriers for SNAr pathways, guiding solvent/base selection (e.g., DMF/K₂CO₃) .

Q. How do structural modifications of this compound impact dopamine receptor selectivity?

- Methodological Answer :

- Functional group tuning : Replacing bromine with boronic esters ( ) enables coupling to aryl/heteroaryl groups, modulating receptor subtype affinity (D₂ vs. D₃).

- Pharmacophore modeling : Overlay crystal structures of ligand-receptor complexes to identify critical interactions (e.g., hydrogen bonding with Ser193 in D₂R).

- In vitro assays : Measure cAMP inhibition or β-arrestin recruitment to quantify functional selectivity .

Q. What analytical techniques resolve contradictions in reported reaction outcomes for this compound?

- Methodological Answer :

- Reaction monitoring : Use LC-MS to detect intermediates or side products (e.g., debromination under harsh conditions).

- X-ray crystallography (): Resolve regiochemical ambiguities in substitution products.

- Kinetic studies : Compare rate constants under varying conditions to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.